3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
3-(3-methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-4-8(14)12(10(5)16)6-2-3-7(13)11-9(6)15/h5-6H,2-4H2,1H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHVPICKGBYKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1=O)C2CCC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives. For example, the cyclization of N-methylglutamic acid can yield 3-methyl-2,5-dioxopyrrolidin-1-yl derivatives.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling of the Two Rings: The final step involves coupling the pyrrolidinone and piperidine rings. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.
Scientific Research Applications
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant properties. It has shown activity in animal models of epilepsy and pain.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies investigating the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can lead to anticonvulsant and antinociceptive effects, making it a potential candidate for the treatment of epilepsy and pain.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Molecular Comparison
Research Findings and Implications
- Structural-Activity Relationship (SAR): The 3-methyl group in the target compound may reduce teratogenic risk compared to non-substituted analogs like [32], though further in vivo studies are needed.
- Synthetic Accessibility : Brominated derivatives (e.g., ) offer routes for further functionalization but may introduce synthetic challenges due to halogen reactivity.
- Analytical Considerations: Substituent complexity dictates method choice; bulkier groups (e.g., Yunnan Actinocyclone) favor HPLC, while simpler structures allow cost-effective bioassays .
Biological Activity
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione, also known by its CAS number 1489604-10-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a piperidine ring substituted with a pyrrolidinone moiety, which contributes to its diverse biological effects.
Chemical Structure
The molecular formula of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione is C10H12N2O4. The structure can be represented as follows:
The primary target of this compound is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The interaction with WIZ leads to a reduction in its expression levels, which in turn increases the expression levels of fetal hemoglobin (HbF). This modulation suggests potential applications in treating conditions such as sickle cell disease and β-thalassemia by promoting HbF synthesis.
Anticonvulsant Properties
Research indicates that 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione exhibits anticonvulsant properties. In animal models of epilepsy and pain, the compound has shown promising results, suggesting its potential as a therapeutic agent for seizure disorders.
Calcium Channel Inhibition
The compound has been studied for its effects on calcium currents mediated by Cav 1.2 (L-type) channels. Inhibition of these channels may contribute to its anticonvulsant activity and pain relief mechanisms.
Research Findings and Case Studies
A series of studies have evaluated the biological activity and pharmacological potential of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits WIZ protein expression in cultured cells, leading to increased HbF levels. This finding supports its potential use in hematological disorders.
- Animal Models : In vivo studies have shown that administration of the compound results in a significant reduction in seizure frequency and severity in rodent models of epilepsy. The mechanism appears to involve modulation of neurotransmitter release through calcium channel inhibition.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, although further studies are required to fully elucidate its metabolic pathways and excretion profiles.
Comparative Analysis
The following table summarizes key findings related to the biological activities of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione compared to other compounds with similar targets:
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione?
Methodological Answer: A Design of Experiments (DOE) approach is critical for minimizing trial-and-error synthesis steps. Utilize factorial designs to evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can assess interactions between these parameters. Response surface methodology (RSM) further refines optimal conditions . Below is an example DOE table:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 5 | 15 |
| Solvent (polarity) | Dichloromethane | DMF |
Statistical software (e.g., JMP, Minitab) analyzes yield data to identify significant factors and interactions, reducing experimental runs by 30–50% .
Q. How can researchers characterize the structural integrity of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione?
Methodological Answer: Combine NMR spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation. For purity assessment, use HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against known standards. Thermal stability analysis via differential scanning calorimetry (DSC) ensures the compound’s suitability for high-temperature reactions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Follow Globally Harmonized System (GHS) guidelines for handling pyrrolidinone derivatives. Use fume hoods to avoid inhalation exposure, and wear nitrile gloves to prevent dermal contact. In case of accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation. Store the compound in a desiccator at 4°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms involving this compound?
Methodological Answer: Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and identify transition states. For example, conflicting experimental yields in cyclization steps may arise from competing pathways (e.g., keto-enol tautomerization vs. direct nucleophilic attack). Compare computed activation energies with experimental kinetic data to validate the dominant pathway. Integrate machine learning to predict side reactions using datasets from analogous pyrrolidinone systems .
Q. What statistical approaches are effective for reconciling discrepancies in bioactivity data across studies?
Methodological Answer: Apply meta-analysis techniques to aggregate bioactivity data (e.g., IC₅₀ values) from disparate sources. Use mixed-effects models to account for variability in assay conditions (e.g., cell lines, solvent concentrations). For example, if one study reports higher cytotoxicity than another, evaluate covariates such as incubation time or purity thresholds. Sensitivity analysis identifies outliers requiring experimental replication .
Q. How should reactor design be tailored for scaled-up synthesis of this compound?
Methodological Answer: Optimize continuous-flow reactors to enhance heat and mass transfer for exothermic reactions. Use computational fluid dynamics (CFD) simulations to model mixing efficiency and residence time distribution. For example, a tubular reactor with static mixers improves homogeneity in multi-phase reactions. Prioritize materials resistant to acidic byproducts (e.g., Hastelloy C-276) to prevent corrosion .
Data Analysis Table Example
Table 1. Example meta-analysis of bioactivity data for 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione:
| Study | Assay Type | IC₅₀ (µM) | Cell Line | Solvent |
|---|---|---|---|---|
| A | Cytotoxicity | 12.3 | HeLa | DMSO (0.1%) |
| B | Antiproliferative | 8.7 | MCF-7 | EtOH (0.5%) |
| C | Apoptosis | 15.9 | A549 | PBS |
Note: Mixed-effects regression (p < 0.05) shows solvent concentration significantly impacts IC₅₀ variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
